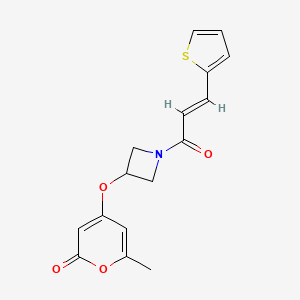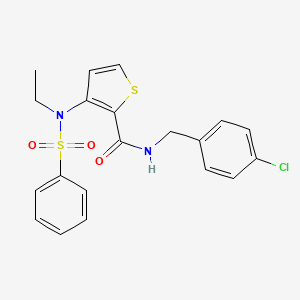
N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide, also known as CB-30865, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-30865 belongs to the class of sulfonamides, which are widely used as antibiotics and diuretics. However, CB-30865 has a unique chemical structure that distinguishes it from other sulfonamides, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Babu et al. (2013) focuses on the synthesis of derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. These compounds showed significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Carbonic Anhydrase Inhibition
Supuran et al. (2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases. Compounds like N-(3-morpholinopropyl)benzene-1,4-disulfonamide showed nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibacterial and Antioxidant Functions
Ghorbani‐Vaghei et al. (2016) synthesized a new series of 1,4-dihydropyridine derivatives, which exhibited effective antibacterial and antioxidant properties. These derivatives include N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide) (Ghorbani‐Vaghei et al., 2016).
Transition Metal Complexes
Misra and Tewari (2002) studied the complexing behavior of aromatic thioamides, including N-Carboethoxy-4-chlorobenzene thioamide. This research provided insights into how these compounds react with various transition metal ions, leading to the formation of different metal complexes (Misra & Tewari, 2002).
Mechanosynthesis of Drugs
Tan et al. (2014) demonstrated the first application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, by coupling sulfonamides and iso(thio)cyanates. This approach offers a novel pathway for drug synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Antibacterial Activities of Polyamides
Aktan et al. (2017) synthesized carboxamides, including N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol, and tested their antibacterial activities against E. coli. This study highlights the potential of such compounds in the development of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOWLDPENJYPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2845447.png)
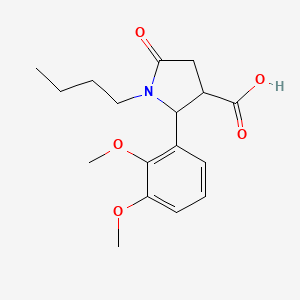


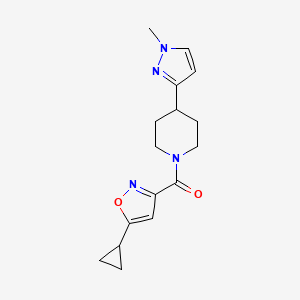
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2845458.png)

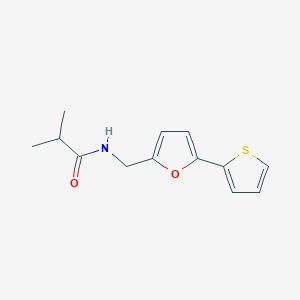
![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)
